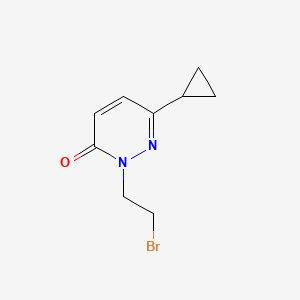
4-(4-氯苯基)-5-甲基-1-(丙-2-炔-1-基)-1H-1,2,3-三唑
描述
The compound “4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” is a triazole derivative. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of triazole derivatives often involves the [3+2] cycloaddition, also known as the click reaction . This reaction typically involves an azide and an alkyne, catalyzed by a copper(I) compound .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. Their reactivity is often influenced by the substituents on the triazole ring. The presence of the alkyne group might allow for additional reactions, such as further cycloadditions .科学研究应用
作用机制
Target of Action
1,2,3-triazole compounds have been known to exhibit a wide range of biological activities, including antimicrobial , antiviral , antioxidant , antidiabetic , anticancer , antitubercular , antimalarial , and antileishmanial effects. The specific targets can vary depending on the functional groups attached to the triazole ring.
Mode of Action
1,2,3-triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties enhance their biocompatibility and allow them to interact effectively with their targets.
Pharmacokinetics
An adme analysis of similar 1,2,3-triazole compounds indicated that they possess a favorable profile and can be considered as patient compliant .
Result of Action
Similar 1,2,3-triazole compounds have shown moderate to excellent activity against various microbial strains .
生化分析
Biochemical Properties
4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of topoisomerase IV, an enzyme crucial for DNA replication in bacteria . This interaction disrupts the enzyme’s function, leading to the inhibition of bacterial growth. Additionally, 4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole exhibits strong binding affinities with the COVID-19 main protease, suggesting potential antiviral properties .
Cellular Effects
The effects of 4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, 4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of topoisomerase IV by binding to its catalytic domain, preventing the enzyme from performing its function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. Studies have shown that it remains stable under various conditions, maintaining its biological activity for extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its effectiveness . Long-term effects on cellular function have also been observed, with continuous exposure leading to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At high doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . Threshold effects have also been noted, with a specific dosage range required to achieve optimal therapeutic outcomes .
Metabolic Pathways
4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it inhibits the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, this compound can affect the levels of key metabolites, such as glucose and lactate, by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of 4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by efflux transporters, such as P-glycoprotein, influencing its intracellular concentration and localization . Additionally, binding proteins, such as albumin, can affect its distribution within the body, impacting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 4-(4-chlorophenyl)-5-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole plays a crucial role in its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific compartments or organelles, influencing its biological effects .
属性
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-1-prop-2-ynyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-3-8-16-9(2)12(14-15-16)10-4-6-11(13)7-5-10/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHMSCJMKFDDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC#C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


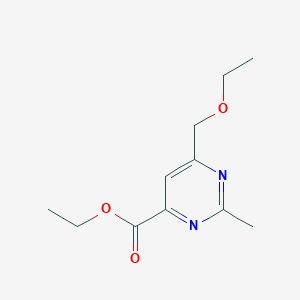

![3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492245.png)
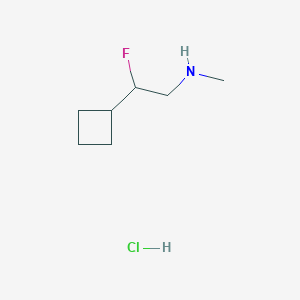
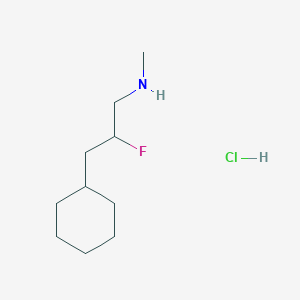
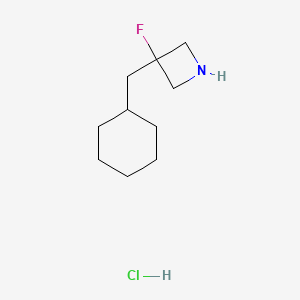
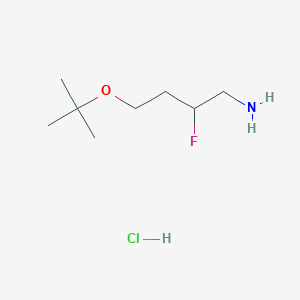

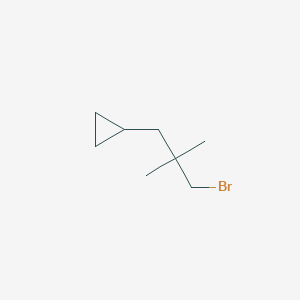
![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492257.png)
![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492258.png)
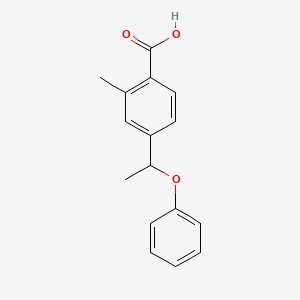
![[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine](/img/structure/B1492261.png)
